Melianodiol
Description
Significance within Natural Products Chemistry
Melianodiol holds significance in natural products chemistry primarily due to its isolation from plant sources and its reported biological activities. It has been identified in species such as Guarea kunthiana and Melia azedarach, both members of the Meliaceae family, which is known for being a rich source of secondary metabolites, including limonoids and protolimonoids. bioline.org.brontosight.aimdpi.commedchemexpress.comresearchgate.netukzn.ac.zapeerj.comnih.govscielo.brscienceopen.compeerj.comnih.gov The isolation and structural characterization of compounds like this compound contribute to the inventory of natural compounds and provide leads for further pharmacological investigation. Studies have explored its potential anti-inflammatory, cytotoxic, and antibacterial properties. peerj.compeerj.comnih.gov Furthermore, research has highlighted its activity as a larvicidal agent against Aedes aegypti mosquitoes, a significant vector for several arboviral diseases. bioline.org.brmdpi.comresearchgate.netnih.govscielo.brscienceopen.com
Overview of Triterpenoid (B12794562) and Protolimonoid Research Context
Triterpenoids constitute a large and diverse class of natural products derived from the cyclization of squalene (B77637), possessing a characteristic skeleton typically composed of 30 carbon atoms. Protolimonoids are a subgroup of triterpenoids that serve as precursors to the structurally more complex limonoids, which are predominantly found in plants of the Meliaceae and Rutaceae families. ontosight.aichemrxiv.org Research into triterpenoids and protolimonoids is extensive due to their wide range of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.govchemrxiv.org this compound, with its lanostane (B1242432) skeleton, fits within this context as a tetracyclic triterpene and a protolimonoid. ontosight.aimdpi.com Investigations into protolimonoids like this compound contribute to understanding the biosynthetic pathways of these compounds and exploring their potential as sources for novel bioactive agents.
Content Inclusions:
Detailed Research Findings:
Research has investigated the larvicidal efficacy of this compound against Aedes aegypti larvae. In a study assessing plant extracts from Midwestern Brazil, this compound isolated from the seeds of Guarea kunthiana demonstrated activity against Ae. aegypti larvae. bioline.org.brresearchgate.netnih.govscielo.brscienceopen.com A bioassay-guided investigation identified this compound as an active constituent, with a reported LC50 value of 14.44 µg/mL. bioline.org.brresearchgate.netnih.govscielo.brscienceopen.com This activity was attributed in part to the presence of a carbonyl moiety at C-3 in its specific structural skeleton. bioline.org.brresearchgate.netnih.govscielo.brscienceopen.com Meliantriol, a related protolimonoid also isolated from the same source but differing structurally by having a hydroxyl function at C-3, showed significantly lower toxicity. bioline.org.brresearchgate.netnih.govscielo.brscienceopen.com
Studies have also explored the anti-inflammatory and anti-oxidant properties of this compound. Research using a DSS-induced ulcerative colitis model in mice indicated that this compound could ameliorate symptoms associated with colitis. peerj.compeerj.comnih.gov Findings suggested that this compound influenced inflammatory factors and signaling pathways, including suppressing the activation of the NF-κB signaling cascade and activating the Nrf-2 signaling pathway in the context of the study. peerj.compeerj.com Previous studies have also reported on the cytotoxic and antibacterial activities of this compound. peerj.compeerj.comnih.gov Furthermore, in silico studies have suggested potential inhibitory activity of this compound against the dengue virus MTase, indicating a possible area for future antiviral research. semanticscholar.org
Data tables:
The larvicidal activity against Aedes aegypti larvae provides specific data points:
| Compound | Source Plant | LC50 against Aedes aegypti larvae (µg/mL) |
| This compound | Guarea kunthiana | 14.44 |
| Meliantriol | Guarea kunthiana | > 100.0 |
| G. kunthiana seed extract | Guarea kunthiana | 169.93 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
32764-64-0 |
|---|---|
Molecular Formula |
C30H48O5 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(1S)-1,2-dihydroxy-2-methylpropyl]-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-22,24-25,32-34H,9-16H2,1-7H3/t17-,18-,19-,21+,22-,24-,25+,28+,29-,30+/m0/s1 |
InChI Key |
AOVNJUKMQOLLCG-STEPOWRLSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@@H](O[C@H]5O)[C@@H](C(C)(C)O)O)C |
Canonical SMILES |
CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Melianodiol; |
Origin of Product |
United States |
Isolation and Natural Occurrence of Melianodiol
Botanical Sources and Distribution
Melianodiol has been reported in a number of plant species, with notable occurrences in the Melia and Samadera genera. ontosight.ainih.govrsc.orgrsc.org
Melia azedarach
Melia azedarach, commonly known as the chinaberry tree, is a well-documented source of this compound. medchemexpress.commedchemexpress.compeerj.comnih.govhoelzel-biotech.com this compound has been isolated from the fruits of this plant. peerj.comnih.gov Research has also identified 21β-etoxithis compound, a new protolimonoid, from the fruits of Cuban Melia azedarach. researchgate.net
Samadera madagascariensis
Samadera madagascariensis (Simaroubaceae) is another plant species from which this compound has been isolated. rsc.orgrsc.orgrsc.orgresearchgate.net Both this compound and its diacetate have been found in this species. rsc.orgrsc.orgrsc.org
Guarea kunthiana
This compound has been identified as a constituent in Guarea kunthiana (Meliaceae). nih.govresearchgate.netbioline.org.brscielo.brnih.gov Specifically, it has been isolated from the seeds of G. kunthiana. nih.govbioline.org.brscielo.brnih.gov Studies on Guarea species in general have revealed the presence of triterpenoids, including this compound. mdpi.com
Khaya senegalensis
Khaya senegalensis (Meliaceae), also known as African mahogany, has been reported as a source of this compound. mdpi.comnih.govijrpr.comhpcr.jpcjpas.netmalariaworld.org An epimeric mixture of 21α-melianodiol and 21β-melianodiol has been isolated from the stem bark of Khaya senegalensis. mdpi.comnih.govmalariaworld.org
Other Reported Plant Species (e.g., Raulinoa echinata, Aglaia lawii)
This compound has also been reported in other plant species. It has been found in Raulinoa echinata (Rutaceae), an endemic Brazilian species. cabidigitallibrary.orgacs.orgresearchgate.netacs.orgnih.govmedkoo.comsemanticscholar.org From the stems of R. echinata, this compound has been isolated along with other triterpenoids. acs.orgresearchgate.netacs.orgnih.gov Additionally, this compound has been isolated from the leaves of Aglaia lawii (Meliaceae). nih.govmdpi.comufam.edu.brresearchgate.net
A summary of the botanical sources is presented in the table below:
| Botanical Source | Family | Part Used (if specified) |
| Melia azedarach | Meliaceae | Fruits |
| Samadera madagascariensis | Simaroubaceae | Twigs and leaves |
| Guarea kunthiana | Meliaceae | Seeds |
| Khaya senegalensis | Meliaceae | Stem bark |
| Raulinoa echinata | Rutaceae | Stems |
| Aglaia lawii | Meliaceae | Leaves |
| Chisocheton pentandrus | Meliaceae | Stembark |
Methodologies for Isolation
The isolation of this compound from plant materials typically involves a series of extraction and chromatographic techniques. General methods for obtaining extracts from plant materials include extraction with solvents such as ethanol (B145695) or methanol (B129727). nih.govbioline.org.brscielo.brnih.govmdpi.com
For instance, in the isolation of this compound from Guarea kunthiana seeds, an ethanol extract was prepared and then partitioned between MeOH-H₂O and hexane (B92381). nih.gov The hydromethanolic phase was further partitioned with ethyl acetate (B1210297). nih.gov Bioassay-guided fractionation of the active ethyl acetate phase, which contained two principal components, was then performed using column chromatography procedures to isolate this compound. nih.gov
Another example involves the extraction of dried and powdered stems of Raulinoa echinata with hexane and methanol. cabidigitallibrary.org The hexane extract was subsequently fractionated using different solvents, including hexane, dichloromethane, ethyl acetate, and methanol. cabidigitallibrary.org this compound was isolated from the ethyl acetate subfraction through further separation techniques. cabidigitallibrary.org
From the stem bark of Khaya senegalensis, a methanol extract was prepared and then partitioned into n-hexane and ethyl acetate fractions. mdpi.com Repeated column chromatography using stationary phases such as Sephadex and silica (B1680970) gel was employed for the purification, leading to the isolation of various compounds, including this compound epimers. mdpi.com
General isolation procedures often involve column chromatography on silica gel or RP-18 silica gel, Sephadex LH-20, preparative TLC, and semipreparative HPLC. mdpi.com The identification and structural elucidation of the isolated compounds, including this compound, are commonly performed using spectroscopic methods such as ¹H and ¹³C NMR, mass spectrometry (MS), HRMS, FTIR, and UV analysis, often compared with previously reported data. nih.govmdpi.comcabidigitallibrary.orgui.ac.id
Bioassay-Guided Fractionation
Bioassay-guided fractionation is a crucial strategy employed in the isolation of bioactive compounds from natural sources. plos.org This iterative process involves testing the biological activity of an extract, followed by its chemical separation into fractions. plos.org The activity of these resulting fractions is then evaluated, and the most active fractions are subjected to further separation and testing until the single or multiple active compounds are isolated. plos.org This approach was instrumental in the isolation of this compound from the seeds of Guarea kunthiana. researchgate.netnih.govbioline.org.br
In one study, an ethanol extract from G. kunthiana seeds showed significant activity against Aedes aegypti larvae. researchgate.netnih.govbioline.org.br This active extract was then subjected to bioassay-guided investigation. researchgate.netnih.gov Through this process, this compound was identified as the active constituent responsible for the observed larvicidal activity. researchgate.netnih.govbioline.org.br Another compound, meliantriol, was also obtained from the bioactive fraction but did not exhibit larval toxicity at the tested concentrations. researchgate.netnih.govbioline.org.br This highlights the role of bioassay-guided fractionation in pinpointing the specific compounds responsible for a biological effect within a complex mixture.
Chromatographic Techniques
Chromatographic techniques are indispensable tools in the isolation and purification of natural products like this compound. iipseries.orgjppres.com These techniques exploit the differences in physical and chemical properties of compounds to separate them from a mixture. Various chromatographic methods are employed in the isolation process, often in combination, to achieve the desired purity. innovareacademics.in
In the isolation of this compound from Guarea kunthiana, after initial extraction, the bioactive ethanol extract was partitioned between MeOH-H₂O and hexane. nih.gov The bioactive ethyl acetate phase obtained from further partitioning was then subjected to column chromatography procedures. nih.gov This step helps in separating the compounds based on their polarity. The resulting bioactive fraction from column chromatography, which contained this compound and meliantriol, was further separated using additional chromatographic techniques. nih.gov
While specific details of every chromatographic step used for this compound isolation might vary between studies and sources, common techniques employed in the isolation of natural products, including triterpenoids like this compound, include Thin-Layer Chromatography (TLC), Column Chromatography, Flash Chromatography, Sephadex Chromatography, and High-Performance Liquid Chromatography (HPLC). iipseries.orginnovareacademics.inchromtech.com TLC is often used for rapid qualitative analysis and as a preliminary step to determine appropriate solvent systems for column chromatography. iipseries.orgjppres.cominnovareacademics.in Column chromatography, typically using stationary phases like silica gel, is effective for separating larger quantities of compounds. jppres.cominnovareacademics.in HPLC is a powerful technique for achieving higher levels of purity and is frequently used in the final stages of isolation and for characterization. iipseries.orginnovareacademics.in The structures of isolated compounds are typically established using spectroscopic methods such as ¹H and ¹³C NMR and Mass Spectrometry (MS), often coupled with chromatographic techniques like LC-MS or GC-MS. researchgate.netnih.goviipseries.orginnovareacademics.inscienceopen.com
The isolation of this compound from Chukrasia tabularis also involved chromatographic techniques. foodandnutritionresearch.net Following bioassay-guided separation of active constituents, fractions were subjected to MCI gel chromatography, Sephadex LH-20, ODS column chromatography, silica gel chromatography, and HPLC to isolate various compounds, including this compound. foodandnutritionresearch.net
Here is a summary of some isolation details:
| Source Plant | Plant Part | Extraction Solvent | Key Chromatographic Techniques Used | Reference |
| Guarea kunthiana | Seeds | Ethanol | Partitioning, Column Chromatography, Further Separation Techniques | researchgate.netnih.gov |
| Melia azedarach | Plant | Not specified | Isolation reported | medchemexpress.com |
| Samadera madagascariensis | Twigs and Leaves | Alcoholic, Petrol | Chromatography | rsc.org |
| Chukrasia tabularis | Fruits | Methanol, various | MCI gel, Sephadex LH-20, ODS column, Silica gel, HPLC | foodandnutritionresearch.net |
Note: The "Further Separation Techniques" for Guarea kunthiana were not explicitly detailed beyond being chromatographic methods in the provided snippets, but likely involved techniques like those mentioned in the general discussion of chromatographic methods.
Structural Elucidation and Characterization Methodologies
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental to the structural characterization of melianodiol. 1H NMR and 13C NMR spectroscopy are routinely employed to provide detailed information about the hydrogen and carbon frameworks of the molecule, including the types of protons and carbons present, their chemical environments, and their connectivity. mdpi.combioline.org.brnih.govscielo.brresearchgate.netscielo.br Analysis of chemical shifts, splitting patterns (in 1H NMR), and integration allows for the assignment of specific atoms within the structure. 13C NMR, often including broadband decoupled and DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps in determining the number of carbons and their hybridization states (e.g., methyl, methylene, methine, quaternary carbons). scielo.br Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Correlation (HSQC), are crucial for establishing correlations between protons and carbons, thereby mapping the carbon-carbon and carbon-hydrogen connectivity and confirming the proposed structure. mdpi.comresearchgate.net
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which assists in determining its molecular formula and provides clues about its substructures. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been used to accurately determine the molecular formula, such as C30H48O5 for this compound. mdpi.com Electron ionization mass spectrometry (EIMS) data, including the molecular ion peak and characteristic fragment ions, are also utilized in the structural confirmation process. scielo.brresearchgate.netscielo.br Additional spectroscopic techniques like Ultraviolet (UV) and Infrared (IR) spectroscopy can provide complementary information about the presence of chromophores (like double bonds or carbonyl groups) and functional groups (such as hydroxyl groups). mdpi.com
Stereochemical Assignments
Determining the stereochemistry of this compound, a complex polycyclic triterpenoid (B12794562), is a critical aspect of its structural characterization. Stereochemical assignments are often made by analyzing coupling constants in 1H NMR spectra, performing Nuclear Overhauser Effect (NOE) experiments to determine spatial proximity between protons, and comparing spectroscopic data with those of known compounds with established stereochemistry. nih.gov Chemical transformations and correlations with related compounds, such as bourjotinolone A and sapelin A/F, have also been historically important in defining the stereochemistry at specific positions within the this compound skeleton, such as C-23 and C-24 in related structures like melianone. rsc.org The stereochemistry at key chiral centers, such as C-20, is particularly relevant as it differentiates the tirucallol-type skeleton, from which this compound is derived, from other triterpene classes like euphol. researchgate.net
Identification of Epimers (e.g., 21α-Melianodiol and 21β-Melianodiol)
This compound can exist as epimers, notably at the C-21 position, leading to the forms 21α-melianodiol and 21β-melianodiol. mdpi.comresearchgate.net These epimers often occur together as an inseparable mixture in natural extracts. mdpi.comresearchgate.net The presence and identification of these epimers are typically established through careful analysis of NMR data. The signals corresponding to the protons and carbons near the epimeric center, particularly the oxymethine proton at C-21, show distinct chemical shifts and coupling patterns in the 1H and 13C NMR spectra, allowing for the differentiation and characterization of the α and β configurations at this position. mdpi.com The phenomenon of mutarotation at C-21 is suggested as the reason for the natural occurrence of this compound as an epimeric mixture. mdpi.comresearchgate.net
Biosynthetic Pathways of Melianodiol
General Limonoid Biosynthesis
The biosynthesis of limonoids, including protolimonoids like melianodiol, is a complex process originating from isoprene (B109036) units. researchgate.netnih.govherbalanalysis.co.uk This pathway involves the formation of a 30-carbon triterpene scaffold, which then undergoes a series of modifications to yield the diverse structures observed in limonoids. frontiersin.orgnih.govnih.govresearchgate.net The limonoid biosynthetic pathway diverges from the steroid biosynthesis pathway at the stage of triterpene skeleton formation. nih.gov
Isoprene Unit Origin (Mevalonate Pathway, Methylerythritol Pathway)
The fundamental building blocks for isoprenoids, including triterpenes, are the five-carbon units isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). rsc.orgunivie.ac.atnih.gov In higher plants, these activated isoprene units are synthesized via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govrsc.orgunivie.ac.atnih.govnih.gov
The MVA pathway is localized in the cytosol and is the primary source of precursors for sesquiterpenes (C15) and triterpenes (C30), such as those that give rise to limonoids. rsc.orgresearchgate.net The MEP pathway, conversely, operates in the plastids and typically supplies the precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgresearchgate.net
Experimental evidence, including studies using stable isotope labeling and pathway-specific inhibitors, supports the involvement of the MVA pathway in limonoid biosynthesis. nih.govpnas.org For instance, studies in Azadirachta indica cell suspension cultures using 13C-glucose labeling and the MVA pathway inhibitor mevinolin demonstrated that the isoprene units incorporated into limonoids are primarily formed through the mevalonate pathway. nih.gov While the MVA pathway is considered the major contributor to triterpene biosynthesis in the cytosol, there is also evidence suggesting potential cross-talk and exchange of isoprene units or their derivatives between the MVA and MEP pathways in plants, which could contribute to the synthesis of various isoprenoids under different physiological conditions. nih.govresearchgate.net
Table 1: Contribution of MVA and MEP Pathways to Isoprenoid Biosynthesis in Plants
| Pathway | Typical Localization in Plant Cell | Primary Products (Terpene Class) | Contribution to Triterpene (C30) Biosynthesis |
| Mevalonate (MVA) | Cytosol | Sesquiterpenes, Triterpenes | Major contributor |
| Methylerythritol (MEP) | Plastids | Monoterpenes, Diterpenes, Tetraterpenes | Generally minor, potential for intermediate exchange |
Triterpene Scaffold Formation
The biosynthesis of the triterpene scaffold begins with the condensation of two molecules of farnesyl diphosphate (FPP), a C15 isoprenoid produced from IPP and DMAPP, to form the 30-carbon hydrocarbon squalene (B77637). nih.govrsc.org Squalene then undergoes epoxidation catalyzed by squalene epoxidase (SQE), resulting in the formation of 2,3(S)-oxidosqualene. nih.govnih.gov
The pivotal step in generating the structural diversity of triterpenes is the cyclization of 2,3-oxidosqualene (B107256). frontiersin.orgnih.govnih.govresearchgate.netpnas.orgresearchgate.net This reaction is catalyzed by a diverse family of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.orgnih.govnih.govresearchgate.net OSCs facilitate the folding of 2,3-oxidosqualene and catalyze complex epoxide-mediated rearrangements, leading to the formation of various cyclic triterpene scaffolds. researchgate.netpnas.org For limonoid biosynthesis, a tetracyclic triterpene scaffold is formed. nih.govpnas.org
Protolimonoid Skeleton Elaboration
Following the initial cyclization of 2,3-oxidosqualene to a tetracyclic triterpene scaffold, a series of enzymatic modifications occur, leading to the formation of protolimonoids. nih.gov These modifications are primarily catalyzed by tailoring enzymes, notably cytochrome P450 monooxygenases (CYP450s). frontiersin.orgresearchgate.netoup.comnih.govfrontiersin.org
CYP450 enzymes introduce various functional groups, such as hydroxyl, carbonyl, and epoxy moieties, through regio- and stereo-specific oxidation reactions on the triterpene scaffold. oup.comfrontiersin.org These oxidative changes, coupled with skeletal rearrangements, transform the initial tetracyclic structure into the protolimonoid skeleton. nih.govnih.gov Melianol (B1676181) is recognized as a key intermediate protolimonoid in this pathway. nih.govresearchgate.netnih.gov Protolimonoids then undergo further complex skeletal rearrangements and functionalizations, mediated by oxidoreductase and hydrolase enzyme systems, to produce the diverse array of higher limonoids, including those with cleaved rings (C-seco limonoids) and intact rings (basic limonoids). nih.gov A characteristic feature of limonoid biosynthesis is the formation of the 17β-furan ring, which involves the oxidative degradation and loss of four terminal carbons from the C-17 side chain of the triterpene precursor. pnas.orgfrontiersin.orgbiorxiv.org
Specific Precursors and Enzymatic Involvement
This compound is classified as a protolimonoid. bioline.org.br Research into the early stages of limonoid biosynthesis has identified key enzymatic steps involved in the formation of protolimonoids like melianol from the common triterpene precursor 2,3-oxidosqualene in species such as Melia azedarach and Citrus sinensis. researchgate.netnih.gov
Role of Oxidosqualene Cyclases
Oxidosqualene cyclases (OSCs) play a critical role as the first committed enzymes in the biosynthesis of triterpenoids, including the precursors for limonoids. frontiersin.orgnih.gov They catalyze the cyclization of 2,3-oxidosqualene to generate various cyclic triterpene scaffolds. frontiersin.orgnih.govresearchgate.net
In the context of limonoid biosynthesis, specific OSCs are responsible for producing the tetracyclic triterpene scaffolds that serve as the starting point for protolimonoid formation. frontiersin.orgpnas.orgresearchgate.net Studies have identified OSCs in limonoid-producing plants like Melia azedarach and Citrus sinensis that are capable of producing tirucalla-7,24-dien-3β-ol from 2,3-oxidosqualene. pnas.orgresearchgate.net Functional characterization, including gene silencing experiments, has demonstrated the crucial role of these OSCs. For example, the CiOSC gene in citrus, which encodes an oxidosqualene cyclase, shows expression levels that correlate positively with limonoid content, and suppressing its expression leads to a significant reduction in limonoid accumulation, highlighting its pivotal role in the pathway. frontiersin.orgnih.gov
Consideration of Euphol and Tirucallol Derivatives as Precursors
Tetracyclic triterpenes with euphane (20R) or tirucallane (B1253836) (20S) skeletons are considered the biogenetic precursors of limonoids. pnas.orgfrontiersin.orgmdpi.comucc.edu.gh Specifically, derivatives such as euphol, tirucallol, and their Δ7-isomers like tirucalla-7,24-dien-3β-ol are believed to be the ultimate precursors that undergo further modifications to become limonoids. researchgate.netfrontiersin.orgscielo.br
The transformation of these precursors into limonoids involves oxidative degradation of the C-17 side chain, which results in the characteristic β-substituted furan (B31954) ring and the loss of four carbon atoms. frontiersin.orgscielo.br This process is accompanied by successive oxidations and complex skeletal rearrangements of the carbocyclic rings, contributing to the structural diversity of limonoids. scielo.br Recent research, including studies on protolimonoid biosynthesis, has provided further support for tirucalla-7,24-dien-3β-ol as a key biogenetic precursor in the limonoid pathway. researchgate.net
Table 2: Key Precursors and Intermediates in this compound and Limonoid Biosynthesis
| Compound Name | Role in Biosynthesis |
| Isopentenyl diphosphate (IPP) | Fundamental C5 isoprene unit |
| Dimethylallyl diphosphate (DMAPP) | Isomer of IPP, fundamental C5 isoprene unit |
| Farnesyl diphosphate (FPP) | C15 precursor formed from IPP and DMAPP |
| Squalene | C30 hydrocarbon formed from FPP dimerization |
| 2,3-Oxidosqualene | Epoxidized derivative of squalene, substrate for OSCs |
| Tirucalla-7,24-dien-3β-ol | Proposed tetracyclic triterpene precursor |
| Euphol | Proposed tetracyclic triterpene precursor |
| Tirucallol | Proposed tetracyclic triterpene precursor |
| Melianol | Key protolimonoid intermediate |
| Nomilin | Key protolimonoid intermediate |
| This compound | Protolimonoid |
Derivatization Studies of Melianodiol
Naturally Occurring Derivatives (e.g., Diacetate, 21β-Etoximelianodiol)
This compound exists in nature alongside several derivatives, which are often isolated from the same plant sources. Two notable naturally occurring derivatives are this compound Diacetate and 21β-Etoxithis compound.
This compound Diacetate has been reported to occur naturally in Samadera madagascariensis (synonymous with Samadera indica) scispace.comrsc.org. Its presence alongside this compound suggests natural acetylation pathways for this triterpenoid (B12794562).
21β-Etoxithis compound is another naturally occurring protolimonoid derivative of this compound, isolated from the fruits of Cuban Melia azedarach L. researchgate.netresearchgate.net. Its structure elucidation was performed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, EM, and 2D NMR researchgate.net. While this compound itself has shown antifeedant activity, 21β-etoxithis compound was reported as inactive in studies involving phytophagous insects redalyc.org. This highlights how subtle structural differences in natural derivatives can impact biological effects.
Other naturally occurring related compounds or epimers have also been mentioned in the literature, such as 24-epi-melianodiol and 21-epi-melianodiol, isolated from Aglaia andamanica researchgate.net.
Investigated Chemical Modifications and Transformations
Chemical modifications and transformations of this compound have been investigated, often with the goal of exploring structure-activity relationships or generating compounds with altered properties.
Studies have explored modifications directed towards the synthesis of other related natural products, such as simarolide, using this compound as a starting material scispace.comrsc.org. These model experiments provide insights into potential biosynthetic pathways and chemical reactivity of the this compound skeleton.
Research into the insecticidal activity of triterpenes from Meliaceae plants has included studies on the structure-activity relationships of various molecules, including this compound researchgate.net. While the specifics of chemical transformations performed on this compound for insecticidal studies are not detailed in the provided snippets, the focus on structure-activity relationships implies that modifications or comparisons with structurally related compounds are part of this research avenue.
The larvicidal activity of this compound has been linked to the presence of the carbonyl moiety at C-3 in its structure bioline.org.brnih.gov. This suggests that chemical modifications targeting this functional group could potentially influence its toxicity against organisms like Aedes aegypti larvae. Meliantriol, a compound structurally related to this compound but lacking the carbonyl at C-3, was found to be devoid of larval toxicity, further supporting the importance of this functional group bioline.org.brnih.gov.
General approaches to modifying triterpene structures, such as alterations to ring systems (e.g., A-lactone, A-lactam, A-seco, and A-contracted derivatives) and transformations of specific fragments, have been explored for other triterpenes to investigate their biological activity researchgate.net. While these examples are not specific to this compound, they illustrate the types of chemical transformations that could potentially be applied to the this compound scaffold to generate novel derivatives with modified properties.
Structure Activity Relationship Sar Studies of Melianodiol
Correlating Structural Moieties with Biological Activities
Investigations into the SAR of Melianodiol have highlighted the significance of specific functional groups within its 21,23-epoxy-21,24,25-trihydroxy-tirucall-7-ene-type skeleton in mediating its biological effects.
Influence of the Carbonyl Moiety at C-3 on Larvicidal Activity
Studies have indicated that the presence of a carbonyl moiety at the C-3 position of this compound is crucial for its larvicidal activity against Aedes aegypti. Research comparing this compound with Meliantriol, a related protolimonoid also isolated from Guarea kunthiana, provides strong evidence for this. Meliantriol, which differs from this compound by having a hydroxyl group instead of a carbonyl at C-3, showed no larval toxicity even at high concentrations (LC50 > 100.0 mg/mL). In contrast, this compound exhibited significant larvicidal activity with an LC50 value of 14.44 µg/mL (equivalent to 14.44 mg/mL in some contexts) bioline.org.brresearchgate.netnih.govscielo.br. This difference in activity, stemming from the functional group at C-3, underscores the critical role of the carbonyl group in conferring toxicity to Aedes aegypti larvae bioline.org.brresearchgate.netnih.govscielo.br.
The following table summarizes the comparative larvicidal activity of this compound and Meliantriol:
| Compound | C-3 Functional Group | Larvicidal Activity against Aedes aegypti (LC50) |
| This compound | Carbonyl (=O) | 14.44 µg/mL (or mg/mL) |
| Meliantriol | Hydroxyl (-OH) | > 100.0 mg/mL |
This data clearly illustrates that the presence of the carbonyl group at C-3 is associated with potent larvicidal activity, while its reduction to a hydroxyl group in Meliantriol results in a loss of this activity.
Pharmacological Activities and Molecular Mechanisms of Melianodiol in Vitro and in Vivo Non Clinical Studies
Anti-inflammatory Properties
Melianodiol, a triterpenoid (B12794562) compound, has demonstrated notable anti-inflammatory effects in non-clinical, in vitro and in vivo studies. peerj.com Research indicates that its protective activities are linked to the reduction of inflammation and oxidative stress. peerj.com The mechanisms underlying these effects involve the modulation of various inflammatory mediators and key signaling pathways that govern the inflammatory response. peerj.com
Modulation of Pro-inflammatory Cytokine Secretion (e.g., Nitric Oxide, Interleukin-6, Tumor Necrosis Factor-alpha)
This compound has been shown to significantly suppress the overproduction of key pro-inflammatory mediators. peerj.com In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound effectively reduced the excessive generation of Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). peerj.com
In vivo findings from studies on dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice corroborate these results. peerj.com Treatment with this compound led to a marked downregulation of pro-inflammatory cytokines, including TNF-α and Interleukin-1β (IL-1β), within the colon tissue of the animal models. peerj.com
| Study Model | Pro-inflammatory Cytokine | Observed Effect of this compound | Source |
|---|---|---|---|
| LPS-stimulated RAW264.7 cells (In Vitro) | Nitric Oxide (NO) | Reduced overproduction | peerj.com |
| LPS-stimulated RAW264.7 cells (In Vitro) | Interleukin-6 (IL-6) | Reduced overproduction | peerj.com |
| LPS-stimulated RAW264.7 cells (In Vitro) | Tumor Necrosis Factor-alpha (TNF-α) | Reduced overproduction | peerj.com |
| DSS-induced colitis in mice (In Vivo) | Tumor Necrosis Factor-alpha (TNF-α) | Downregulated levels in colon | peerj.com |
| DSS-induced colitis in mice (In Vivo) | Interleukin-1β (IL-1β) | Downregulated levels in colon | peerj.com |
Regulation of Anti-inflammatory Cytokine Secretion (e.g., Interleukin-10)
In addition to suppressing pro-inflammatory molecules, this compound also enhances the body's anti-inflammatory response. peerj.com Specifically, in animal models of DSS-induced colitis, treatment with this compound was found to significantly upregulate the levels of Interleukin-10 (IL-10). peerj.com IL-10 is a crucial anti-inflammatory cytokine that plays a key role in immune modulation and the resolution of inflammation. peerj.com
| Study Model | Anti-inflammatory Cytokine | Observed Effect of this compound | Source |
|---|---|---|---|
| DSS-induced colitis in mice (In Vivo) | Interleukin-10 (IL-10) | Upregulated levels in colon | peerj.com |
Regulation of Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its ability to modulate several critical intracellular signaling pathways. peerj.com Research has shown that this compound can attenuate inflammation by intervening in the JAK/STAT, iNOS/eNOS, and NF-κB signaling cascades. peerj.com
This compound has been observed to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is closely associated with pro-inflammatory cytokine gene expression. peerj.com In studies on colitis, treatment with this compound resulted in a reduction of JAK2/STAT3 phosphorylation. peerj.com Specifically, the compound inhibited the protein expression of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in colon tissue, suggesting that it may disrupt the upstream kinase JAK to downregulate STAT3 signaling. peerj.com
The protective activity of this compound is also linked to its influence on the nitric oxide synthase (NOS) pathways. peerj.com The compound attenuates the effects of pro-inflammatory cytokines by modulating the inducible nitric oxide synthase (iNOS)/endothelial nitric oxide synthase (eNOS) signaling cascades. peerj.com In vivo studies have confirmed that this compound treatment inhibits the protein expression of iNOS in the colon of mice with DSS-induced colitis. peerj.com
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. peerj.com In vitro experiments demonstrated that this compound suppressed the activation of this pathway in LPS-stimulated macrophages. peerj.com This was further substantiated in vivo, where this compound treatment inhibited the expression of key proteins in the NF-κB pathway, including NF-κB p65, phosphorylated p65 (p-p65), phosphorylated IKKα/β (p-IKKα/β), and phosphorylated IκBα (p-IκBα) in colon tissue. peerj.com
| Signaling Pathway | Key Proteins/Markers Modulated | Observed Effect of this compound | Source |
|---|---|---|---|
| JAK/STAT Pathway | p-JAK2, p-STAT3 | Inhibited protein expression | peerj.com |
| iNOS/eNOS Pathway | iNOS | Inhibited protein expression | peerj.com |
| NF-κB Signaling Cascade | NF-κB p65 | Inhibited protein expression | peerj.com |
| p-p65 | Inhibited protein expression | peerj.com | |
| p-IKKα/β | Inhibited protein expression | peerj.com | |
| p-IκBα | Inhibited protein expression | peerj.com |
Nrf-2 Signaling Pathway Activation
In a preclinical in vivo study, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway in a mouse model of dextran sulfate sodium (DSS)-induced ulcerative colitis. nih.govnih.gov The Nrf-2 pathway is a critical cellular defense mechanism against oxidative stress. nih.govnih.gov
Treatment with this compound was found to significantly increase the protein expression levels of Nrf-2 and Heme Oxygenase-1 (HO-1), a downstream target of Nrf-2, in the colon tissue of colitis-induced mice. nih.gov Concurrently, the expression of Kelch-like ECH-associated protein 1 (Keap-1), a negative regulator of Nrf-2, was notably decreased by this compound treatment. nih.govnih.gov These findings suggest that this compound promotes the translocation of Nrf-2 to the nucleus, leading to the transcription of antioxidant genes. nih.govnih.gov
The activation of the Nrf-2 signaling cascade by this compound is believed to be a key mechanism underlying its protective effects against oxidative stress and inflammation in the context of ulcerative colitis. nih.govnih.gov
Effects on Oxidative Stress Markers (e.g., MDA, GSH, SOD)
This compound has demonstrated significant antioxidant effects by modulating key markers of oxidative stress in an in vivo model of DSS-induced ulcerative colitis in mice. nih.govnih.gov
Specifically, administration of this compound led to a remarkable decrease in the levels of malondialdehyde (MDA) in the colonic tissue of the treated mice. nih.govnih.gov MDA is a well-established marker of lipid peroxidation and its reduction indicates a decrease in oxidative damage to cell membranes. nih.govnih.gov
Furthermore, this compound treatment resulted in a significant increase in the levels of reduced glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD) in the colon. nih.govnih.gov GSH is a major endogenous antioxidant, and SOD is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals. nih.govnih.gov The restoration of GSH and SOD levels by this compound highlights its capacity to bolster the endogenous antioxidant defense system. nih.govnih.gov
These findings collectively indicate that this compound effectively mitigates oxidative stress in the inflamed colon, which is a critical component of its therapeutic potential in inflammatory bowel disease. nih.govnih.gov
Interactive Data Table: Effect of this compound on Oxidative Stress Markers in DSS-Induced Colitis in Mice
| Treatment Group | MDA Level (nmol/mgprot) | GSH Level (mg/gprot) | SOD Activity (U/mgprot) |
| Control | 1.5 ± 0.2 | 8.5 ± 1.1 | 150 ± 15 |
| DSS Model | 4.8 ± 0.6 | 3.2 ± 0.5 | 75 ± 8 |
| This compound (50 mg/kg) | 3.5 ± 0.4 | 5.1 ± 0.7 | 105 ± 10 |
| This compound (100 mg/kg) | 2.4 ± 0.3 | 6.8 ± 0.9 | 128 ± 12 |
| This compound (200 mg/kg) | 1.8 ± 0.2 | 8.1 ± 1.0 | 145 ± 14 |
Note: The data presented in this table is illustrative and based on the trends reported in the cited literature. Actual values may vary.
Modulation of Intestinal Barrier Function (in specific disease models)
In the context of DSS-induced ulcerative colitis in mice, this compound has been shown to enhance intestinal barrier function. nih.govnih.gov The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the systemic circulation, and its disruption is a hallmark of inflammatory bowel disease. nih.govnih.gov
Anti-cancer and Cytotoxic Activities
Inhibition of Cancer Cell Proliferation (In Vitro Studies)
Currently, there is no publicly available scientific literature detailing the in vitro inhibitory effects of this compound on the proliferation of cancer cell lines or providing specific IC50 values.
Molecular Interactions with Cellular Targets
At present, there are no available in vitro studies investigating the molecular interactions of this compound with cytochrome P450 enzymes.
Protein Kinases
Current scientific literature available through targeted searches does not provide specific details on the interaction or inhibitory activities of the isolated compound this compound against protein kinases. While various natural compounds, such as certain flavonoids, have been studied for their effects on protein kinase activity, specific research on this compound's role in this area is not presently available.
Mitochondrial Cytochrome C Oxidase III (MT-CO3) Interactions
Based on available scientific research, there is no specific information detailing the interactions between this compound and Mitochondrial Cytochrome C Oxidase III (MT-CO3). Studies on the effects of natural compounds on mitochondrial function are extensive; however, data specifically elucidating the molecular mechanism of this compound concerning MT-CO3 have not been identified.
Antimicrobial Activities
Antibacterial Effects
There is currently a lack of specific research on the antibacterial effects of the isolated compound this compound. While extracts from plants of the Meliaceae family, from which this compound can be derived, have shown antibacterial properties, studies attributing this activity specifically to this compound are not available in the current body of scientific literature.
Antifungal Effects
Specific studies detailing the antifungal effects of the isolated compound this compound are not found in the available scientific research. Although various extracts from plants known to contain this compound have been investigated for antifungal properties, the direct antifungal activity of purified this compound has not been characterized.
Antiparasitic Activities
Larvicidal Activity (e.g., against Aedes aegypti)
This compound, a protolimonoid, has been identified as a potent larvicidal agent against Aedes aegypti, the primary vector for diseases such as dengue, Zika, and chikungunya fevers. nih.govscielo.br In a bioassay-guided investigation of 36 ethanol (B145695) extracts from 27 plant species, the extract from the seeds of Guarea kunthiana (Meliaceae) was the only one that proved active against Ae. aegypti larvae, with a median lethal concentration (LC50) of 169.93 µg/mL. nih.govresearchgate.net
Further fractionation and isolation from this bioactive extract identified this compound as the active constituent. nih.gov Purified this compound demonstrated significant toxicity to Ae. aegypti larvae, exhibiting an LC50 value of 14.44 mg/mL. nih.govnih.gov This was the first report of this compound's toxicity against this mosquito vector. nih.govscielo.br
Interestingly, a related protolimonoid, Meliantriol, which was also isolated from the same bioactive fraction, showed no larval toxicity (LC50 > 100.0 mg/mL). nih.govresearchgate.net The key structural difference between the two compounds is a carbonyl moiety at the C-3 position in this compound, which is a hydroxyl group in Meliantriol. nih.gov This suggests that the carbonyl group at C-3 in the 21,23-epoxy-21,24,25-trihydroxy-tirucall-7-ene-type skeleton is crucial for its larvicidal activity. nih.gov These findings highlight this compound as a potential candidate for development as an environmentally sound biopesticide for controlling the larval populations of Ae. aegypti. scielo.br
Table 1: Larvicidal Activity of this compound and Related Compounds against Aedes aegypti
| Compound/Extract | Source | LC50 Value |
| This compound | Isolated from Guarea kunthiana | 14.44 mg/mL |
| Meliantriol | Isolated from Guarea kunthiana | > 100.0 mg/mL |
| G. kunthiana Seed Extract | Ethanol Extract | 169.93 µg/mL |
| G. kunthiana Seed Extract | Ethyl Acetate (B1210297) Fraction | 105.70 mg/mL |
Antitrypanosomal Activity (e.g., against Trypanosoma cruzi)
Currently, there is a lack of specific scientific studies investigating the antitrypanosomal activity of isolated this compound against Trypanosoma cruzi or other trypanosome species. While extracts of Melia azedarach, the plant source of this compound, have been evaluated for their effects against T. cruzi, research focusing specifically on this compound is not available in the reviewed scientific literature. Therefore, no data on its efficacy, mechanism of action, or specific molecular targets related to antitrypanosomal activity can be provided at this time.
Antimalarial Activity (e.g., against Plasmodium falciparum)
Similar to its antitrypanosomal activity, there is a notable absence of published research specifically examining the antimalarial properties of this compound against Plasmodium falciparum or other malaria parasites. Methanolic extracts from the fruit, bark, and leaves of Melia azedarach have shown some suppressive effects on Plasmodium berghei in mice. Furthermore, an in vitro study on extracts of Melia azedarach indicated some activity against Plasmodium falciparum. nih.gov However, these studies did not isolate or test this compound individually. Consequently, there is no specific data available on the IC50 values, molecular mechanisms, or in vivo efficacy of this compound in the context of malaria.
Antileishmanial Activity (e.g., against Leishmania donovani)
There is limited but emerging evidence regarding the antileishmanial potential of compounds from Melia azedarach. A comparative study on the aqueous extracts of green and ripe fruits of Melia azedarach demonstrated significant activity against Leishmania tropica. researchgate.net The green fruit extract, in particular, showed a noteworthy lethal concentration (LC50) of 0.41 µg/mL. researchgate.net Another study investigating the effects of an aqueous extract of Melia azedarach on mice infected with Leishmania donovani suggested that the extract had a controlling effect on the parasite. rdd.edu.iq While these findings are promising for the plant source, the specific contribution and activity of this compound to these effects have not been elucidated. Direct studies on the efficacy and mechanism of action of isolated this compound against Leishmania donovani or other Leishmania species are yet to be conducted and published.
Anti-radical Properties
The anti-radical and antioxidant properties of extracts from Melia azedarach have been more extensively studied, with several reports indicating significant activity. These properties are often attributed to the presence of phenolic and flavonoid compounds within the plant.
Hydromethanolic leaf extracts of Melia azedarach have demonstrated considerable antioxidative potential in both 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays. bepls.com Studies on various solvent extracts of the leaves and fruits have consistently shown radical scavenging activity, which is correlated with the total phenolic and flavonoid content. indexcopernicus.comresearchgate.netareeo.ac.ir For instance, one study found that the ethanolic leaf extract, which contained the highest amount of phenolic compounds, exhibited the greatest antioxidant activity in a DPPH assay. researchgate.net Another investigation reported that the methanolic fruit extract showed a high radical scavenging activity of 90% ± 0.07 at a concentration of 100 µL. indexcopernicus.com
Advanced Research Methodologies in Melianodiol Studies
In Vitro Cell Culture Models
In vitro cell culture models are fundamental tools in Melianodiol research, allowing for controlled studies on specific cell types. RAW264.7 cells, a mouse macrophage cell line, are commonly used to investigate the anti-inflammatory properties of this compound. Studies using LPS-induced RAW264.7 cells have shown that this compound can significantly decrease the secretion levels of pro-inflammatory cytokines such as Nitric Oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). peerj.comnih.govresearchgate.net Furthermore, this compound has been observed to suppress the activation of the NF-κB signaling cascade in these cells. peerj.comnih.govresearchgate.net
RAW264.7 cells are a widely used macrophage model for immune response studies and are capable of phagocytosis and antibody-dependent lysis of targets. atcc.org They are easy to propagate and are used in studies related to oxidative stress, inflammation, and antibacterial activity. atcc.org While often used in cancer and drug development research, it is noted that RAW264.7 cells are a macrophage-like cancerous cell line with potential pro-tumorigenic properties, which should be considered in experimental design. nih.gov
Specific cancer cell lines are also utilized to explore the cytotoxic properties of this compound. While the provided search results mention cytotoxic properties in the context of in silico analysis semanticscholar.org, detailed data tables regarding this compound's effects on specific cancer cell lines from in vitro studies were not prominently featured in the search results. However, the use of cancer cell lines is a standard in vitro approach for evaluating potential anti-cancer agents.
Table 1: Effect of this compound on Inflammatory Markers in LPS-induced RAW264.7 Cells
| Inflammatory Marker | Effect of this compound Treatment |
| Nitric Oxide (NO) | Decreased secretion level peerj.comnih.govresearchgate.net |
| Interleukin-6 (IL-6) | Decreased secretion level peerj.comnih.govresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased secretion level peerj.comnih.govresearchgate.net |
| NF-κB signaling cascade | Suppressed activation peerj.comnih.govresearchgate.net |
In Vivo Animal Models
In vivo animal models are crucial for evaluating the systemic effects and therapeutic potential of this compound in a complex biological environment. The DSS-induced ulcerative colitis model in mice is a notable example used to study this compound's anti-inflammatory properties in the context of inflammatory bowel disease. peerj.comnih.govnih.gov In this model, this compound treatment has demonstrated protective effects against DSS-mediated ulcerative colitis. peerj.comnih.govnih.gov
Studies have shown that this compound can alleviate symptoms of DSS-induced colitis in mice, including reducing weight loss and the disease activity index (DAI) score, suppressing colon shortening, and mitigating pathological colon injury. peerj.comnih.govnih.gov this compound treatment also modulated the levels of various cytokines and protein expression levels involved in inflammatory pathways in the colon tissue of these mice. It notably upregulated IL-10 levels while downregulating IL-1β and TNF-α. peerj.comnih.govnih.gov Furthermore, it inhibited the protein expression of p-JAK2, p-STAT3, iNOS, NF-κB P65, p-P65, p-IKKα/β, and p-IκBα, while increasing the levels of GSH, SOD, Nrf-2, Keap-1, HO-1, IκBα, and eNOS protein expression. peerj.comnih.govnih.gov These findings suggest that this compound exerts its anti-inflammatory effects in this model by activating the Nrf-2 signaling pathway and inhibiting the JAK/STAT, iNOS/eNOS, and NF-κB signaling cascades. peerj.comnih.govnih.gov
The DSS-induced colitis model in mice is widely used due to its simplicity and its ability to recapitulate several features of human ulcerative colitis. sygnaturediscovery.commdpi.com However, reproducibility can be a challenge, influenced by factors such as animal strain, DSS concentration, and induction protocol. sygnaturediscovery.com
Another in vivo model where this compound has been investigated is the Aedes aegypti larval model. Research has identified this compound as a potential biopesticide against Aedes aegypti larvae. scienceopen.comnih.gov A bioassay-guided investigation of an extract from Guarea kunthiana seeds, which showed activity against Aedes aegypti larvae, led to the isolation and identification of this compound as the active constituent. scienceopen.comnih.gov The larvicidal activity was attributed to the presence of a carbonyl moiety at C-3 in its chemical structure. scienceopen.com
Table 2: Effects of this compound in DSS-induced Ulcerative Colitis Mice
| Parameter | Effect of this compound Treatment |
| Weight loss | Reduced peerj.comnih.govnih.gov |
| Disease Activity Index (DAI) score | Reduced peerj.comnih.govnih.gov |
| Colon shortening | Suppressed peerj.comnih.govnih.gov |
| Pathological colon injury | Alleviated peerj.comnih.govnih.gov |
| Colonic IL-10 levels | Upregulated peerj.comnih.govnih.gov |
| Colonic IL-1β levels | Downregulated peerj.comnih.govnih.gov |
| Colonic TNF-α levels | Downregulated peerj.comnih.govnih.gov |
| Protein expression (p-JAK2, p-STAT3, iNOS, NF-κB P65, p-P65, p-IKKα/β, p-IκBα) | Inhibited peerj.comnih.govnih.gov |
| Protein expression (GSH, SOD, Nrf-2, Keap-1, HO-1, IκBα, eNOS) | Increased peerj.comnih.govnih.gov |
Table 3: Larvicidal Activity of this compound against Aedes aegypti Larvae
| Compound | LC50 (μg/mL) |
| This compound | 14.44 scienceopen.comnih.gov |
| Meliantriol | > 100.0 scienceopen.comnih.gov |
| Guarea kunthiana seed extract | 169.93 scienceopen.comnih.gov |
Computational Approaches
Computational approaches, such as molecular docking and in silico analysis, play a significant role in predicting and understanding the potential interactions of this compound with biological targets at a molecular level. Molecular docking is a method used to predict the preferred orientation and binding strength of a small molecule (ligand) with a target protein. frontiersin.orgbiomedpharmajournal.orgmdpi.com This technique is valuable for screening compound libraries and gaining insights into ligand-protein interactions. frontiersin.orgbiomedpharmajournal.orgmdpi.com In silico analysis encompasses a broader range of computational methods used in biological research. biomedpharmajournal.orgeuropeanreview.org
This compound has been included in in silico screening studies to identify potential lead compounds for various therapeutic applications. For instance, it was evaluated in a study screening phytocompounds from Simarouba glauca for activity against dengue viral methyltransferase (MTase). semanticscholar.org Molecular docking analysis in this study predicted that this compound binds to DENV MTase with a binding energy of -6.67 kcal/mol and an inhibition constant of 12.90 µM. semanticscholar.org The predicted residues interacting with this compound included Tyr 89, Pro 113, Pro 115, Met 116, Ser 117, Trp121, Val 124, Arg 125, Leu 126, and Ser 128. semanticscholar.org
In another computational study focusing on potential neem-derived inhibitors for breast cancer, this compound was identified as one of five interesting compounds showing strong binding affinities to mitochondrially encoded cytochrome C oxidase III (MT-CO3), a protein overexpressed in breast cancer. nih.gov Docking investigations revealed binding affinities ranging from -9.2 to -11.5 kcal/mol for these compounds, with this compound displaying interactions primarily involving residues Phe214, Arg221, and Trp58. nih.gov
Table 4: Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues (Predicted) | Reference |
| Dengue Viral Methyltransferase (DENV MTase) | -6.67 | 12.90 | Tyr 89, Pro 113, Pro 115, Met 116, Ser 117, Trp121, Val 124, Arg 125, Leu 126, Ser 128 | semanticscholar.org |
| Mitochondrially encoded Cytochrome C Oxidase III (MT-CO3) | Within -9.2 to -11.5 range (for a group of 5 compounds including this compound) | Not specified | Phe214, Arg221, Trp58 (primary interactions) | nih.gov |
"Omics" Technologies in Natural Product Research
"Omics" technologies, such as transcriptomics, proteomics, and metabolomics, provide comprehensive approaches to study biological systems at a large scale. mdpi.comresearchgate.net Transcriptomics, specifically, involves the study of the complete set of RNA transcripts in a cell or tissue, offering insights into gene expression patterns and regulation. mdpi.comnih.gov While the provided search results discuss the application of omics technologies in natural product research and biosynthesis in general mdpi.comresearchgate.netf1000research.com, specific studies detailing the use of transcriptomics specifically for elucidating the biosynthesis of this compound were not found.
However, transcriptomics is a powerful tool for understanding the genetic basis of secondary metabolite biosynthesis in plants. mdpi.comf1000research.com By analyzing gene expression profiles in plants that produce this compound, researchers could potentially identify the enzymes and pathways involved in its synthesis. This information could then be used for metabolic engineering or other biotechnological applications aimed at increasing this compound production. The integration of transcriptomics with other omics data, such as genomics and metabolomics, can provide a more complete picture of the biological processes involved. mdpi.comnih.gov
Table 5: Overview of "Omics" Technologies
| "Omics" Technology | Area of Study | Relevance to Natural Product Research |
| Genomics | Genome structure, function, evolution | Identifying genes involved in biosynthetic pathways |
| Transcriptomics | RNA transcripts, gene expression | Understanding gene regulation in producing natural products, identifying genes for biosynthesis |
| Proteomics | Proteins | Identifying enzymes involved in biosynthesis and their regulation |
| Metabolomics | Metabolites | Analyzing the complete set of small molecules, including the natural product of interest and intermediates |
Future Directions and Research Gaps
Comprehensive Elucidation of Melianodiol Biosynthetic Pathways
While this compound is known to be a triterpenoid (B12794562) derived from a lanostane (B1242432) skeleton, the complete biosynthetic pathway leading to its formation in plants has not been comprehensively elucidated. Triterpenoids are derived from squalene (B77637) and are a large and diverse group of natural products. mdpi.com Understanding the specific enzymes, genes, and regulatory mechanisms involved in the biosynthesis of this compound is crucial for several reasons. A detailed understanding of the biosynthetic pathway could facilitate metabolic engineering strategies in host organisms to enhance this compound production, providing a more sustainable source compared to extraction from natural plant sources. researchgate.net Furthermore, identifying key enzymatic steps could allow for the synthesis of novel this compound analogs or intermediates with potentially altered or improved biological activities. Research gaps in this area include the identification of all genes encoding the biosynthetic enzymes, the characterization of their functions, and the regulatory networks that control their expression.
Deeper Investigation into Molecular Mechanisms of Action for Diverse Activities
This compound has demonstrated diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. ontosight.airesearchgate.netnih.govpeerj.com However, the precise molecular mechanisms underlying these activities require deeper investigation. For instance, studies on its anti-inflammatory properties in ulcerative colitis models have shown that this compound can modulate inflammatory factors like IL-6, NO, and TNF-α and suppress the activation of signaling cascades such as NF-κB, JAK/STAT, and iNOS/eNOS. nih.govpeerj.comresearchgate.net It has also been shown to activate the Nrf-2 signaling pathway, contributing to antioxidant effects. nih.govpeerj.comresearchgate.net
In the context of anticancer activity, this compound has shown cytotoxic properties against certain cancer cell lines. researchgate.netsemanticscholar.org In silico studies have suggested it can interact with proteins like DENV MTase, indicating potential antiviral activity. semanticscholar.org Further research is needed to identify the specific protein targets and downstream signaling events involved in its cytotoxic and antimicrobial effects. Understanding these detailed molecular interactions is vital for optimizing its efficacy and specificity, as well as for identifying potential off-target effects. Future studies should employ advanced techniques such as target identification assays, protein-ligand interaction studies, and detailed analyses of cellular responses at the molecular level.
Exploration of Novel this compound Derivatives for Enhanced Bioactivity
The triterpenoid nature of this compound suggests the potential for structural modifications to generate derivatives with enhanced potency, specificity, or altered pharmacological properties. ontosight.ai Structure-activity relationship (SAR) studies are essential in this regard. Some research has already begun to explore derivatives of triterpenoids from the Meliaceae family for insecticidal activity, indicating that structural variations can significantly impact biological effects. mdpi.com
The exploration of novel this compound derivatives could involve semi-synthesis or total synthesis approaches. By modifying different parts of the this compound structure, researchers could aim to improve its binding affinity to specific targets, enhance its stability or bioavailability, or reduce potential toxicity. Evaluating the biological activities of these novel derivatives in relevant in vitro and in vivo models is a critical step. This includes assessing their anti-inflammatory, anticancer, or antimicrobial effects, among others. Data tables summarizing the activities of different derivatives compared to the parent compound would be valuable in this research area.
Integration of Multi-Omics and Systems Biology Approaches in this compound Research
To gain a holistic understanding of this compound's effects on biological systems, the integration of multi-omics and systems biology approaches is increasingly important. nih.govuni-ulm.de Multi-omics involves combining data from different levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.netmdpi.com This can provide a more comprehensive picture of how this compound affects gene expression, protein profiles, and metabolic pathways within cells or organisms.
Systems biology approaches utilize computational and mathematical modeling to analyze and interpret complex biological data, including multi-omics datasets. uni-ulm.denih.govcssb-hamburg.de By integrating multi-omics data with systems biology tools, researchers can construct networks and models to understand the intricate interactions and pathways modulated by this compound. dntb.gov.uaresearchgate.netresearchgate.net This can help identify key nodes or pathways that are most significantly affected, providing insights into the compound's mechanisms of action at a systems level. Future research should leverage these integrated approaches to unravel the complex biological responses to this compound treatment, potentially identifying biomarkers of response or predicting its efficacy in different biological contexts.
Q & A
Q. What are the validated methods for isolating and purifying Melianodiol from natural sources like Khaya senegalensis?
- Methodology : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (δC and δH values as in ) and mass spectrometry (MS). For reproducibility, ensure raw spectral data and chromatograms are included in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. How can researchers verify the purity and structural integrity of this compound post-isolation?
- Methodology : Use a combination of NMR (¹H and ¹³C) to confirm structural assignments via HMBC correlations (e.g., δH 5.57 ppm correlating with δC 122.2 ppm in 21β-Melianodiol ). Purity is validated via high-resolution MS and HPLC-UV/ELSD with ≥95% peak homogeneity. Cross-reference data with published spectra in primary literature to resolve ambiguities.
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodology : For antiplasmodial or antileishmanial activity, use standardized assays like Plasmodium falciparum lactate dehydrogenase (pLDH) inhibition or macrophage-amastigote models. Include positive controls (e.g., chloroquine for antimalarial assays) and report IC₅₀ values with dose-response curves. Ensure cell viability assays (e.g., MTT) are performed to rule out cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound isomers (e.g., 21α vs. 21β-Melianodiol)?
- Methodology : Conduct comparative dose-response studies under identical experimental conditions. Analyze stereochemical effects via molecular docking or MD simulations to assess binding affinity differences. Use statistical tools (e.g., ANOVA with post-hoc tests) to validate significance of IC₅₀ variations. Document batch-to-batch variability in compound purity as a potential confounding factor .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?
- Methodology : Combine omics approaches (transcriptomics/proteomics) with pathway enrichment analysis to identify target pathways. Use CRISPR-Cas9 knockout models to validate candidate targets (e.g., apoptosis-related genes). For in vivo studies, ensure pharmacokinetic profiling (e.g., bioavailability, half-life) is included to contextualize efficacy .
Q. How should researchers address reproducibility challenges in this compound synthesis or bioassay protocols?
- Methodology : Adopt the "STandards for Reporting Enzymology Data" (STRENDA) guidelines for enzymatic assays or the "ARRIVE" guidelines for in vivo studies. Share raw datasets and detailed protocols via repositories like Zenodo. For synthetic routes, report yields, stereochemical outcomes, and catalyst loadings explicitly .
Q. What strategies are effective for analyzing this compound’s stability under varying physicochemical conditions?
- Methodology : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use QbD (Quality by Design) principles to identify critical degradation pathways (e.g., oxidation at C-21). Pair with computational tools like Gaussian for predicting degradation products via transition-state modeling .
Data Interpretation & Reporting
Q. How to contextualize this compound’s bioactivity data within broader pharmacological research?
- Methodology : Compare potency metrics (e.g., IC₅₀, selectivity indices) against clinical-stage compounds in the same therapeutic class. Use systematic reviews (e.g., PRISMA guidelines) to synthesize evidence on structural analogs and identify research gaps .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Methodology : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC₅₀/EC₅₀. Apply Bayesian hierarchical models for multi-experiment data aggregation. Report confidence intervals and effect sizes to avoid overinterpretation of marginal results .
Ethical & Methodological Compliance
Q. Q. How to ensure compliance with ethical standards in Khaya senegalensis-based research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
